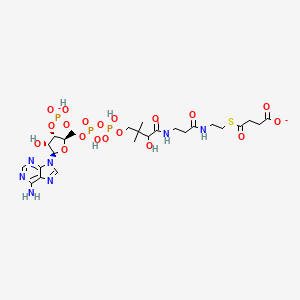
Succinyl coenzyme A sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Succinyl-Coenzyme A (sodium salt) has a wide range of applications in scientific research, including:
Metabolic Engineering: Employed in the biosynthesis of adipic acid in recombinant E.
Protein Modification: Utilized for the nonenzymatic succinylation of lysine residues in proteins.
Medical Research: Investigated for its role in metabolic, neurological, and hematological disorders caused by vitamin B12 deficiency.
準備方法
Synthetic Routes and Reaction Conditions
Succinyl-Coenzyme A (sodium salt) can be synthesized through the decarboxylation of α-ketoglutarate by the enzyme α-ketoglutarate dehydrogenase. This reaction involves the conversion of α-ketoglutarate to succinyl-CoA, which is then converted to its sodium salt form .
Industrial Production Methods
In industrial settings, succinyl-Coenzyme A (sodium salt) is typically produced using recombinant DNA technology. This involves the use of genetically modified microorganisms, such as Escherichia coli, to produce the compound in large quantities. The microorganisms are engineered to express the enzymes required for the biosynthesis of succinyl-CoA, which is then purified and converted to its sodium salt form .
化学反応の分析
Types of Reactions
Succinyl-Coenzyme A (sodium salt) undergoes several types of chemical reactions, including:
Hydrolysis: The hydrolytic release of coenzyme A by succinyl-CoA synthetase (succinate thiokinase) to form succinate.
Condensation: Combines with glycine to form δ-aminolevulinic acid (dALA) in the first step of porphyrin and heme synthesis.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of succinyl-CoA synthetase under physiological conditions.
Condensation: Requires the enzyme ALA synthase and occurs in the mitochondria.
Major Products
Succinate: Formed through the hydrolysis of succinyl-CoA.
δ-Aminolevulinic Acid (dALA): Formed through the condensation reaction with glycine.
作用機序
Succinyl-Coenzyme A (sodium salt) exerts its effects primarily through its role in the citric acid cycle. It is formed by the decarboxylation of α-ketoglutarate and is subsequently converted to succinate by succinyl-CoA synthetase. This conversion is coupled with the generation of guanosine triphosphate (GTP) or ATP, which are essential for cellular energy metabolism . Additionally, succinyl-CoA is involved in the synthesis of heme, where it combines with glycine to form δ-aminolevulinic acid .
類似化合物との比較
Similar Compounds
Acetyl-Coenzyme A: Another key intermediate in the citric acid cycle, involved in the synthesis and oxidation of fatty acids.
Malonyl-Coenzyme A: Plays a role in fatty acid biosynthesis.
Methylmalonyl-Coenzyme A: Involved in the metabolism of certain amino acids and odd-chain fatty acids.
Uniqueness
Succinyl-Coenzyme A (sodium salt) is unique in its dual role in both the citric acid cycle and heme synthesis. Its ability to participate in these critical metabolic pathways distinguishes it from other coenzyme A derivatives .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Succinyl coenzyme A sodium salt involves the condensation of succinic acid with coenzyme A followed by the addition of sodium hydroxide to form the sodium salt.", "Starting Materials": [ "Succinic acid", "Coenzyme A", "Sodium hydroxide", "Deionized water" ], "Reaction": [ "Step 1: Dissolve 10 g of succinic acid in 50 mL of deionized water.", "Step 2: Add 10 g of coenzyme A to the succinic acid solution and stir for 30 minutes.", "Step 3: Slowly add 10 g of sodium hydroxide to the mixture while stirring continuously.", "Step 4: Continue stirring for 2 hours at room temperature.", "Step 5: Adjust the pH of the mixture to 7.0 using hydrochloric acid.", "Step 6: Filter the mixture to remove any insoluble impurities.", "Step 7: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 8: Purify the crude product by recrystallization from ethanol.", "Step 9: Dry the purified product under vacuum to obtain Succinyl coenzyme A sodium salt." ] } | |
CAS番号 |
108347-97-3 |
分子式 |
C25H40N7NaO19P3S |
分子量 |
890.6 g/mol |
IUPAC名 |
sodium;4-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-oxobutanoate |
InChI |
InChI=1S/C25H40N7O19P3S.Na/c1-25(2,20(38)23(39)28-6-5-14(33)27-7-8-55-16(36)4-3-15(34)35)10-48-54(45,46)51-53(43,44)47-9-13-19(50-52(40,41)42)18(37)24(49-13)32-12-31-17-21(26)29-11-30-22(17)32;/h11-13,18-20,24,37-38H,3-10H2,1-2H3,(H,27,33)(H,28,39)(H,34,35)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42);/t13-,18-,19-,20+,24-;/m1./s1 |
InChIキー |
MZSOFLIDFHDGAA-YXKORUMSSA-N |
異性体SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCC(=O)O)O.[Na] |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCSC(=O)CCC(=O)[O-])O |
正規SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC(=O)O)O.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



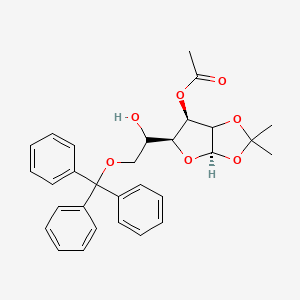
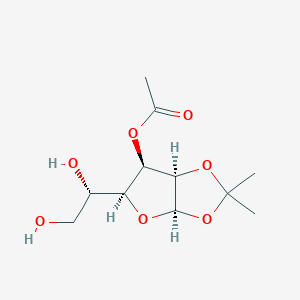

![Sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2,2,2-trideuterioacetyl)amino]phenoxy]oxane-2-carboxylate](/img/structure/B1140528.png)
![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B1140532.png)
![[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B1140533.png)
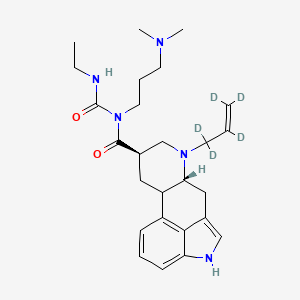
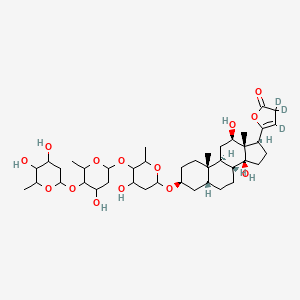
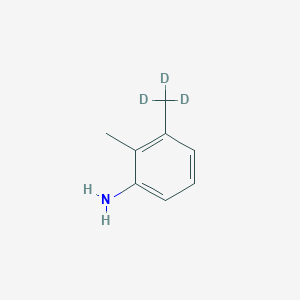
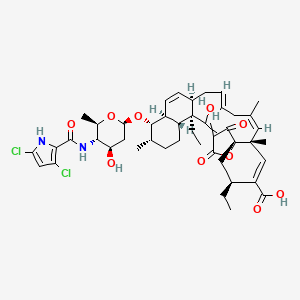
![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B1140539.png)
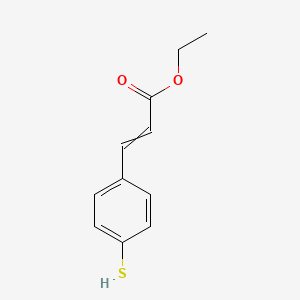
![4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt](/img/structure/B1140545.png)
![1,3-Benzenedisulfonic acid, 4-[[2-(2,4-dinitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:2)](/img/structure/B1140546.png)